molecular formula C19H31O3P B13822113 Butyl (3,4-dimethyl-5-oxohexan-3-yl)(2-methylphenyl)phosphinate CAS No. 34590-44-8

Butyl (3,4-dimethyl-5-oxohexan-3-yl)(2-methylphenyl)phosphinate

Cat. No.: B13822113
CAS No.: 34590-44-8
M. Wt: 338.4 g/mol
InChI Key: AVADSMMESODUDW-UHFFFAOYSA-N
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Description

Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester is a complex organic compound that belongs to the class of phosphinic acids This compound is characterized by the presence of a phosphinic acid group attached to a butyl ester, along with a 1-ethyl-1,2-dimethyl-3-oxobutyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester typically involves the esterification of phosphinic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, methylphenyl-, butyl ester
  • Phosphinic acid, ethylphenyl-, butyl ester
  • Phosphinic acid, dimethylphenyl-, butyl ester

Uniqueness

Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester is unique due to the presence of the 1-ethyl-1,2-dimethyl-3-oxobutyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

34590-44-8

Molecular Formula

C19H31O3P

Molecular Weight

338.4 g/mol

IUPAC Name

4-[butoxy-(2-methylphenyl)phosphoryl]-3,4-dimethylhexan-2-one

InChI

InChI=1S/C19H31O3P/c1-7-9-14-22-23(21,18-13-11-10-12-15(18)3)19(6,8-2)16(4)17(5)20/h10-13,16H,7-9,14H2,1-6H3

InChI Key

AVADSMMESODUDW-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C1=CC=CC=C1C)C(C)(CC)C(C)C(=O)C

Origin of Product

United States

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